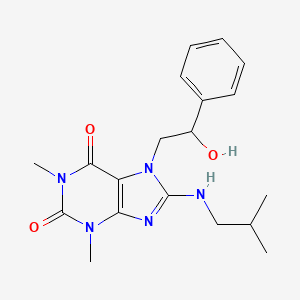
7-(2-hydroxy-2-phenylethyl)-8-(isobutylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
7-(2-hydroxy-2-phenylethyl)-8-(isobutylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C19H25N5O3 and its molecular weight is 371.441. The purity is usually 95%.
BenchChem offers high-quality 7-(2-hydroxy-2-phenylethyl)-8-(isobutylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(2-hydroxy-2-phenylethyl)-8-(isobutylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Analysis
Efficient Syntheses of Lavendamycin Methyl Ester : Lavendamycin methyl ester, a potent antitumor agent, was synthesized using a novel method. This process involved the synthesis of quinolinediones, which are structurally related to purine derivatives, highlighting the importance of purine frameworks in the development of therapeutic agents (Behforouz et al., 1996).
Crystal Structure of Theophylline Derivatives : Studies on the crystal structures of theophylline derivatives, such as 7-[3-(dibenzylamino)-2-hydroxypropyl]-8-(furfurylamino)-theophylline and 8-amino-7-(2-hydroxy-3-morpholinopropyl)theophylline, provide valuable insights into the conformational preferences and intramolecular interactions of purine analogs. These studies are crucial for understanding the relationship between structure and biological activity (Karczmarzyk et al., 1995).
Biological Activity
Antitumor and Antineoplastic Agents : Research on the synthesis of thieno[2,3-b]azepin-4-ones and their evaluation as potential antineoplastic agents demonstrates the ongoing interest in purine derivatives for cancer treatment. These compounds, while showing varied biological activities, underline the potential of purine-based structures in medicinal chemistry (Koebel et al., 1975).
Analgesic Activity : The development of 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives with carboxylic, ester, or amide moieties and their evaluation for analgesic and anti-inflammatory effects highlight the therapeutic potential of purine modifications. These studies contribute to the identification of new classes of analgesic agents (Zygmunt et al., 2015).
properties
IUPAC Name |
7-(2-hydroxy-2-phenylethyl)-1,3-dimethyl-8-(2-methylpropylamino)purine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O3/c1-12(2)10-20-18-21-16-15(17(26)23(4)19(27)22(16)3)24(18)11-14(25)13-8-6-5-7-9-13/h5-9,12,14,25H,10-11H2,1-4H3,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGSQJRFBOHSNDP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC1=NC2=C(N1CC(C3=CC=CC=C3)O)C(=O)N(C(=O)N2C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



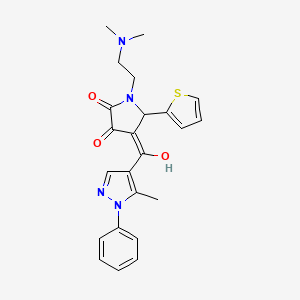
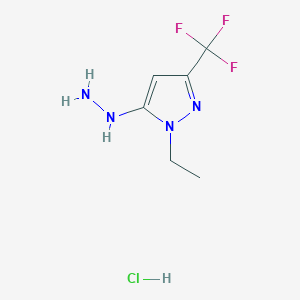
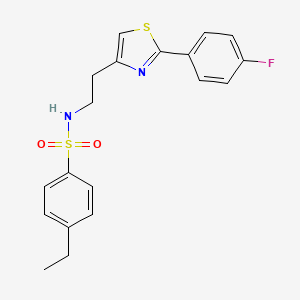
![[(Z)-[(3,4-dimethylphenyl)-phenylmethylidene]amino] thiophene-2-carboxylate](/img/structure/B2385447.png)


![N-(4-fluorobenzyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2385454.png)

![N-(4-bromo-2-fluorophenyl)-2-(3-oxo-6-propan-2-ylsulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)acetamide](/img/structure/B2385457.png)
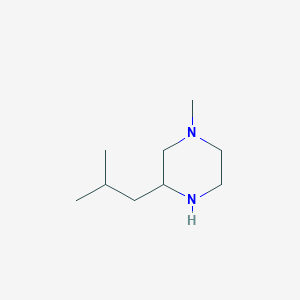

![[2-[2-(4-Chlorophenyl)ethylamino]-2-oxoethyl] 2,6-difluorobenzoate](/img/structure/B2385461.png)